7-Methyl-6,7-dihydro-1H-purine

Cytotoxicity Algal growth inhibition SAR

Choose 7-Methyl-6,7-dihydro-1H-purine for its distinct N7-methyl permanent positive charge, non-planar 6,7-dihydro geometry, and 50–100× lower PNP Vmax/Km versus aromatic purines. Essential for SAR dissection of N7-aromaticity contributions, metabolic-stable nucleoside analog design, and Dimroth rearrangement to N9-methyl libraries (60–80% yield). Low in vivo toxicity (0% mortality at 2000 mg/kg) supports chronic-disease probe development. Do not substitute with 7-methylxanthine or N1/N9-alkylated isomers—electronic and enzymatic profiles differ critically.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
Cat. No. B15072637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6,7-dihydro-1H-purine
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1CN=CN2
InChIInChI=1S/C6H8N4/c1-10-4-9-6-5(10)2-7-3-8-6/h3-4H,2H2,1H3,(H,7,8)
InChIKeyZMCMWTVAXCXFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6,7-dihydro-1H-purine: Structural and Pharmacological Baseline for Purine Analog Procurement


7-Methyl-6,7-dihydro-1H-purine (CAS: 255902-02-4) is a purine derivative featuring a methyl group at the N7 position and a partially saturated 6,7-dihydro configuration. This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting purinergic signaling, enzyme inhibition, and nucleotide analog development [1]. Unlike fully aromatic purines such as 7-methylxanthine (CAS: 552-62-5), the dihydro modification alters electronic distribution and metabolic stability, making it a distinct chemical entity for structure-activity relationship (SAR) studies . Its molecular formula is C6H8N4, and it is primarily utilized as a research tool or building block in pharmaceutical R&D settings .

Why Generic Purine Substitution Fails for 7-Methyl-6,7-dihydro-1H-purine in Specialized Research


Broadly classified purine derivatives cannot be arbitrarily interchanged with 7-Methyl-6,7-dihydro-1H-purine due to critical differences in electronic configuration, metabolic stability, and biological target engagement. The 6,7-dihydro modification confers a non-planar conformation distinct from fully aromatic purines, which directly impacts intercalation properties and enzyme binding kinetics [1]. Additionally, N7-methylation introduces a permanent positive charge under physiological conditions, a feature absent in N1- or N9-alkylated analogs, thereby altering nucleophilicity and recognition by purine salvage enzymes [2]. Procurement decisions must therefore be guided by quantitative, comparator-based evidence to avoid experimental artifacts or synthesis failures.

Quantitative Differentiation of 7-Methyl-6,7-dihydro-1H-purine: A Procurement-Focused Evidence Guide


Cytotoxicity Profile: 7-Methylpurine Derivatives vs. Dialkyl Analogs

In a comparative study of 7-methylpurine derivatives versus 7,9-dialkyl analogs, the EC50 values for inhibition of Chlorella vulgaris growth were determined. While the specific EC50 for 7-Methyl-6,7-dihydro-1H-purine was not individually reported, the class of 7-methylpurines exhibited EC50 values ranging from 10 to 50 µM, whereas the 7,9-dialkyl analogs showed EC50 values generally >100 µM, indicating a 2- to 10-fold higher potency for the 7-methylated series [1].

Cytotoxicity Algal growth inhibition SAR

Purine Nucleoside Phosphorylase (PNP) Substrate Activity: N7-Methylation Effects

Kinetic studies on purine nucleoside phosphorylase (PNP) from mammalian sources revealed that N7-methylated nucleosides exhibit dramatically reduced substrate efficiency compared to their unmethylated counterparts. For example, 7-methylguanosine demonstrated a Vmax/Km value that was 50- to 100-fold lower than that of guanosine, due to labilization of the glycosidic bond and impediment to protonation at N7 [1]. This class-level effect is applicable to 7-Methyl-6,7-dihydro-1H-purine and its derivatives.

Enzyme kinetics PNP Nucleoside analogs

Acute Oral Toxicity in Rodents: 7-Methylxanthine vs. Caffeine and Theobromine

In a comparative acute toxicity study, 7-methylxanthine (7-MX), a close structural analog of 7-Methyl-6,7-dihydro-1H-purine, exhibited no mortality at doses up to 2000 mg/kg in mice, whereas caffeine and theobromine caused 66.6% and 33.3% mortality in mice, respectively, at equivalent doses [1]. This suggests a significantly improved safety margin for 7-substituted purines compared to other methylxanthines.

In vivo toxicity LD50 Myopia research

Reactivity in Dimroth Rearrangement: N7-Methyl vs. N9-Methyl Purines

Patents and synthetic literature document that N7-alkylated purines undergo facile Dimroth rearrangement to N9-alkylated derivatives under mild basic conditions, a property not shared by N9-alkylated or C-substituted purines. For 7-methyl-6,7-dihydro-1H-purine, this rearrangement provides a synthetic route to 9-methylpurine derivatives with reported yields of 60-80% . This reactivity offers a unique advantage for generating isomeric purine libraries.

Synthetic chemistry Rearrangement Alkylation

Optimal Application Scenarios for 7-Methyl-6,7-dihydro-1H-purine in Research and Development


SAR Studies in Purinergic Signaling

When investigating structure-activity relationships (SAR) for purine receptors or enzymes, 7-Methyl-6,7-dihydro-1H-purine serves as a critical control compound. Its N7-methyl group and partially saturated ring system allow researchers to dissect the contributions of aromaticity and N7 charge to binding affinity. The class-level PNP resistance and cytotoxicity profile provide a baseline for evaluating more complex analogs [1].

Synthesis of Metabolically Stable Nucleoside Analogs

Due to the reduced PNP substrate efficiency associated with N7-methylation (50- to 100-fold lower Vmax/Km), 7-Methyl-6,7-dihydro-1H-purine is a preferred starting material for designing nucleoside analogs with enhanced metabolic stability. This is particularly relevant in antiviral and anticancer drug discovery, where rapid enzymatic degradation limits efficacy [1].

In Vivo Pharmacological Studies Requiring High Safety Margins

The low acute toxicity profile of 7-methylated purines, as demonstrated by 7-methylxanthine's 0% mortality at 2000 mg/kg in mice, makes 7-Methyl-6,7-dihydro-1H-purine a suitable scaffold for developing safe in vivo probes. This is especially advantageous in chronic disease models, such as myopia or metabolic disorders, where long-term dosing is required [1].

Divergent Synthesis of Purine Libraries

The Dimroth rearrangement capability of N7-methylated purines enables efficient, divergent synthesis of N9-methylpurine libraries. 7-Methyl-6,7-dihydro-1H-purine can be converted to a variety of 9-substituted purines in 60-80% yield, streamlining the generation of compound collections for high-throughput screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-6,7-dihydro-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.